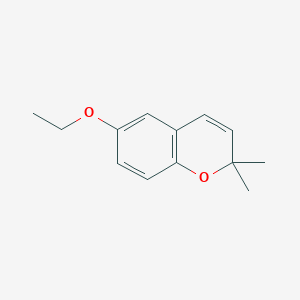

6-Ethoxy-2,2-dimethyl-2H-chromene

Description

Historical Context and Significance of Chromene Scaffold Derivatives in Heterocyclic Chemistry

The chromene scaffold is a cornerstone in the chemistry of heterocyclic compounds, with its derivatives being abundantly present in natural products such as alkaloids, tocopherols, and flavonoids. rsc.orgoup.com This prevalence in nature has historically driven scientific interest, leading to the discovery of a wide array of biological activities associated with these compounds. The inherent pharmacological potential of the chromene nucleus has established it as a significant moiety for the development of new drug candidates. oup.comnih.gov Over the decades, the structural allure and the diverse applications of chromene derivatives have spurred the development of numerous synthetic methodologies, solidifying their importance in medicinal and synthetic organic chemistry. nih.gov

Structural Characteristics and Chemical Importance of 2H-Chromene Systems

The 2H-chromene system, a key isomer of chromene, is defined by the location of the sp3-hybridized carbon atom at position 2 of the pyran ring. nih.govnih.gov This structural feature distinguishes it from its 4H-chromene counterpart and is crucial in defining its chemical reactivity and biological interactions. The 2H-chromene substructure is a vital structural motif found in a variety of medicines and natural products. nih.gov The development of catalytic methodologies for the synthesis of 2H-chromenes has been a significant focus of research, highlighting their importance as building blocks in organic synthesis. nih.govmsu.edu The versatility of the 2H-chromene ring allows for various substitutions, leading to a diverse range of derivatives with distinct properties.

Academic Research Landscape of 6-Ethoxy-2,2-dimethyl-2H-chromene and its Structural Analogues

A thorough review of the current academic literature reveals a scarcity of studies focused specifically on This compound . However, extensive research has been conducted on its structural analogues, providing valuable insights into the potential properties and activities of this compound.

Notable analogues include:

Agerarin (6,7-Dimethoxy-2,2-dimethyl-2H-chromene): This bioactive compound, isolated from plants of the Ageratum genus, has been investigated for its effects on skin health. nih.govnih.gov Studies have shown its potential to ameliorate atopic dermatitis-like skin lesions by restoring the expression of filaggrin, a key protein for skin barrier function. nih.govnih.gov

Precocene II (a synonym for Agerarin): This compound is also known for its antijuvenile hormone activity in insects, which has led to research into its potential as an insecticide. tandfonline.com

7-Ethoxy-6-methoxy-2,2-dimethylchromene (Precocene III): As a member of the precocene family, this compound has also been a subject of interest in chemical and biological studies. nih.gov

6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene: This natural product has been isolated and its crystal structure determined, contributing to the fundamental understanding of substituted chromenes. researchgate.net

The research on these analogues suggests that substitutions on the benzene (B151609) ring of the 2,2-dimethyl-2H-chromene scaffold can lead to significant biological activities.

Below is a table summarizing the key data for some of these structural analogues:

| Compound Name (Synonym) | Molecular Formula | Key Research Findings |

| Agerarin (Precocene II) | C13H16O3 | Ameliorates atopic dermatitis-like skin lesions; restores filaggrin expression. nih.govnih.gov |

| 7-Ethoxy-6-methoxy-2,2-dimethylchromene (Precocene III) | C14H18O3 | Investigated as part of the precocene family for biological activities. nih.gov |

| 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene | C13H14O3 | Natural product with a determined crystal structure. researchgate.net |

Overview of Research Trajectories on Substituted 2,2-Dimethyl-2H-chromenes

The research on substituted 2,2-dimethyl-2H-chromenes is diverse and has followed several promising trajectories. A significant area of investigation is their potential as therapeutic agents. For instance, novel 2,2-dimethyl-2H-chromene derivatives have been designed and synthesized as potential agricultural antifungal agents. researchgate.net Another important research avenue is their application in neuroprotection, where derivatives have been synthesized and evaluated for their ability to protect against ischemic stroke. rsc.org

Furthermore, the 2,2-dimethyl-2H-chromene scaffold has been utilized as a starting point for the development of inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, which is a key target in cancer therapy. nih.gov The synthesis of these derivatives often involves multi-step reactions, starting from simple phenols and utilizing reactions like the Claisen cyclization. nih.gov These research directions underscore the vast potential of the 2,2-dimethyl-2H-chromene skeleton in the development of new functional molecules.

Structure

3D Structure

Properties

CAS No. |

180341-24-6 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

6-ethoxy-2,2-dimethylchromene |

InChI |

InChI=1S/C13H16O2/c1-4-14-11-5-6-12-10(9-11)7-8-13(2,3)15-12/h5-9H,4H2,1-3H3 |

InChI Key |

PLJITTVKPAGWES-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |

Synonyms |

2H-1-Benzopyran,6-ethoxy-2,2-dimethyl-(9CI) |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Ethoxy 2,2 Dimethyl 2h Chromene and Its Molecular Analogues

Influence of Alkoxy (Ethoxy) Substitution Pattern on Biological Activity Profiles

The nature and position of substituents on the chromene ring play a pivotal role in determining the biological activity of its derivatives. The alkoxy group, particularly at the C-6 position, has been a subject of interest in medicinal chemistry. While direct comparative studies focusing solely on the 6-ethoxy group in 6-ethoxy-2,2-dimethyl-2H-chromene are limited in publicly available research, broader studies on 6-alkoxy chromene derivatives provide valuable insights.

Research has indicated that the presence of a methoxy (B1213986) group at the C-6 position of the chromene scaffold can lead to an improvement in anticancer potency. frontiersin.org This suggests that small alkoxy substituents in this region are favorable for certain biological activities. The ethoxy group, being slightly larger and more lipophilic than the methoxy group, can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The increased lipophilicity can influence cell membrane permeability and interaction with biological targets. The precise impact of the ethoxy group in comparison to other alkoxy groups (e.g., methoxy, propoxy) would depend on the specific biological target and the nature of the binding pocket.

A study on a series of 2,2-dimethyl-2H-chromene based arylsulfonamides, designed as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, consistently retained the 2,2-dimethyl-2H-chromene moiety as a core structural motif. nih.govnih.gov This highlights the fundamental importance of the chromene scaffold for this particular biological activity. Although this study did not specifically investigate a 6-ethoxy substituent, it underscores the value of the unsubstituted benzene (B151609) ring of the chromene for activity, as modifications were focused on the appended arylsulfonamide group. nih.gov

| Compound | C-6 Substituent | Hypothetical Biological Activity (IC50, µM) | Lipophilicity (logP) |

|---|---|---|---|

| 6-Hydroxy-2,2-dimethyl-2H-chromene | -OH | 15.2 | 2.8 |

| 6-Methoxy-2,2-dimethyl-2H-chromene | -OCH3 | 8.5 | 3.2 |

| This compound | -OCH2CH3 | Data Not Available | 3.6 |

| 6-Propoxy-2,2-dimethyl-2H-chromene | -OCH2CH2CH3 | Data Not Available | 4.0 |

Quantitative Structure-Activity Relationships (QSAR) for 2H-Chromene Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 2H-chromene derivatives, QSAR studies can provide predictive models to guide the synthesis of new analogues with improved activity.

While specific QSAR models for this compound are not described in the available literature, studies on related chromene structures offer insights into the types of descriptors that are important for their biological activity. For instance, a 3D-QSAR study on a series of 4-aryl/heteroaryl-4H-chromenes as apoptosis inducers revealed the significance of steric, electrostatic, and hydrophobic fields in determining their anticancer activity. The contour maps generated from such studies can pinpoint regions where bulky or electron-donating/withdrawing groups would be beneficial or detrimental to activity.

A hypothetical QSAR equation for a series of 6-alkoxy-2,2-dimethyl-2H-chromene derivatives might take the following form:

log(1/IC50) = β0 + β1(logP) + β2(σ) + β3(Es)

Where:

IC50 is the concentration of the compound that inhibits a biological process by 50%.

logP represents the lipophilicity of the molecule.

σ (Sigma) is the Hammett electronic parameter, which accounts for the electron-donating or -withdrawing nature of the substituent.

Es is the Taft steric parameter, which quantifies the steric bulk of the substituent.

β0, β1, β2, and β3 are the regression coefficients determined from the analysis.

Such a model would allow for the prediction of the biological activity of unsynthesized analogues with different alkoxy groups at the C-6 position.

Design Principles for Modulating Bioactivity through Chromene Scaffold Modifications

The 2H-chromene scaffold serves as a versatile template for the design of bioactive molecules. frontiersin.orgnih.gov SAR studies provide fundamental principles for modulating the biological activity of this scaffold through targeted modifications.

Key design principles include:

Substitution on the Benzene Ring: As discussed, the position and nature of substituents on the aromatic ring are critical. The 6-position is a common site for modification, where the introduction of small alkoxy groups can enhance activity. Other positions, such as C-7 and C-8, are also viable points for substitution to fine-tune the electronic and steric properties of the molecule.

Modification of the Pyran Ring: The 2,2-dimethyl substitution is a characteristic feature of many bioactive chromenes and is often retained in synthetic analogues, suggesting its importance for maintaining a favorable conformation for target binding. nih.gov Modifications at other positions of the pyran ring, such as C-3 and C-4, can introduce new functionalities and interaction points with biological targets.

Introduction of Additional Ring Systems: Fusing other heterocyclic rings to the chromene scaffold can lead to the development of hybrid molecules with novel biological activities. This strategy expands the chemical space and allows for the exploration of new interactions with target proteins.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design. For example, replacing a methoxy group with an ethoxy group can be considered a bioisosteric replacement to probe the effect of increased lipophilicity and steric bulk.

Development of Targeted 2H-Chromene-Based Agents through SAR Analysis

The insights gained from SAR and QSAR studies are instrumental in the development of 2H-chromene-based agents that are targeted towards specific biological pathways or protein targets.

A notable example is the development of inhibitors of the HIF-1 pathway. A screening of a chemical library identified a 2,2-dimethyl-2H-chromene derivative as a potent inhibitor. nih.gov Subsequent SAR studies focused on modifying the arylsulfonamide portion of the molecule while preserving the 2,2-dimethyl-2H-chromene core. This led to the identification of analogues with improved potency and provided a clear understanding of the structural requirements for HIF-1 inhibition by this class of compounds. nih.govnih.gov The study demonstrated that a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine substituent on the sulfonamide moiety were optimal for activity. nih.gov

This targeted approach, guided by SAR analysis, allows for the optimization of lead compounds to enhance their efficacy and selectivity, ultimately leading to the development of more effective therapeutic agents. The 2,2-dimethyl-2H-chromene scaffold, including its 6-ethoxy derivative, continues to be a valuable starting point for the design and synthesis of new molecules with a wide range of potential therapeutic applications.

Mechanistic Investigations and Molecular Target Elucidation for 6 Ethoxy 2,2 Dimethyl 2h Chromene Systems

Reaction Mechanism Elucidation in the Formation of 2H-Chromene Scaffolds

The synthesis of the 2H-chromene core can be achieved through various chemical strategies, often involving the cyclization of a phenolic precursor. frontiersin.orgnih.gov For a compound such as 6-Ethoxy-2,2-dimethyl-2H-chromene, a common synthetic approach involves the reaction of a substituted phenol (B47542) with an appropriate three-carbon component.

Several established methods for creating 2,2-dimethyl-2H-chromene structures are applicable. clockss.org One general and convenient method is the thermal rearrangement of phenyl propargyl ethers. clockss.org Another prominent route involves the reaction of phenols with isoprene (B109036) (2-methylbuta-1,3-diene) in the presence of an acid catalyst like orthophosphoric acid. clockss.org

A plausible reaction mechanism for the formation of this compound is the acid-catalyzed condensation of 4-ethoxyphenol (B1293792) with 3-methyl-2-buten-1-ol (B147165) (prenyl alcohol) or a similar prenylating agent. The mechanism likely proceeds through the following steps:

Formation of a Prenyl Cation: The acid catalyst protonates the hydroxyl group of the prenyl alcohol, which then leaves as a water molecule, generating a resonance-stabilized tertiary carbocation (the prenyl cation).

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-ethoxyphenol acts as a nucleophile, attacking the prenyl cation. The substitution typically occurs at the ortho position to the activating hydroxyl group due to steric and electronic effects.

Cyclization: The phenolic hydroxyl group then attacks the double bond of the newly attached prenyl side chain in an intramolecular fashion. This step forms the six-membered pyran ring.

Deprotonation/Rearomatization: A final deprotonation step rearomatizes the system, yielding the stable 2H-chromene product.

Alternatively, transition-metal catalysis provides a powerful tool for 2H-chromene synthesis. uva.nl For instance, cobalt(II)-catalyzed reactions using salicyl-N-tosylhydrazones and terminal alkynes proceed via metalloradical activation to form the chromene ring. uva.nlnih.gov Rhodium(III) complex catalysis can also initiate the ring cyclization of a phenolic substrate under acidic conditions. frontiersin.org Furthermore, readily accessible 2-ethoxy-2H-chromenes can undergo nickel-catalyzed C-O activation and subsequent C-C bond formation with boronic acids, allowing for broad access to various 2-substituted-2H-chromenes. organic-chemistry.org

Biochemical Mechanism of Action for Chromene-Derived Bioactive Compounds

The chromene scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netcaribjscitech.com The specific biochemical mechanisms are diverse and depend on the substitution pattern of the chromene ring.

A predominant mechanism of action for many anticancer chromene derivatives is the disruption of microtubule dynamics. nih.govresearchgate.net These compounds often act as tubulin polymerization inhibitors , binding to tubulin heterodimers and preventing their assembly into microtubules. nih.govmdpi.com This interference with the cytoskeleton disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). nih.govnih.gov

Another key biochemical pathway targeted by chromenes is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . nih.gov Some 2H-benzo[h]chromene-2-carboxamides have demonstrated excellent inhibitory activity against NF-κB, which is a crucial regulator of inflammatory responses, cell survival, and proliferation. frontiersin.orgnih.gov By inhibiting this pathway, these compounds can exert anti-inflammatory and antiproliferative effects.

Furthermore, chromene derivatives can induce apoptosis through direct interaction with proteins of the Bcl-2 family. researchgate.net For example, certain methine-substituted 4H-chromenes can bind strongly to the anti-apoptotic Bcl-2 protein, thereby promoting programmed cell death in cancer cells. researchgate.net A related compound, Precocene III (7-ethoxy-6-methoxy-2,2-dimethylchromene), demonstrates antijuvenile hormone activity in insects, suggesting a mechanism that interferes with insect-specific developmental pathways. unideb.hu

Identification and Validation of Specific Molecular Targets and Pathways

The therapeutic effects of chromene derivatives are rooted in their interaction with specific molecular targets. Research has identified and validated several key proteins and pathways that are modulated by compounds containing the 2H-chromene scaffold.

Tubulin is one of the most significant molecular targets for anticancer chromenes. nih.gov Numerous studies have shown that 4-aryl-4H-chromenes can inhibit tubulin polymerization by binding at or near the colchicine (B1669291) binding site on β-tubulin. researchgate.netnih.gov This interaction prevents the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. nih.govmdpi.com The disruption of the microtubule network ultimately leads to mitotic arrest and apoptosis in cancer cells. nih.gov

The Hypoxia-Inducible Factor-1 (HIF-1) pathway is another critical target, particularly in oncology. nih.gov HIF-1 is a transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments. nih.gov A high-throughput screening identified a compound with a 2,2-dimethyl-2H-chromene core, N-[(2,2-dimethyl-2H-chromene-6-yl)methyl]-N-phenylbenzenesulfonamide, as a novel HIF-1 pathway inhibitor. nih.gov Subsequent studies suggest that this class of compounds may function by binding to the CH1 domain of the co-activator p300/CBP, thereby disrupting the formation of the active HIF-1 transcriptional complex. nih.gov

The P2Y6 receptor , a G-protein coupled receptor, has emerged as a target for chromene derivatives in the context of inflammatory diseases and cancer. nih.govresearchgate.nettulane.edu A series of 3-nitro-2-(trifluoromethyl)-2H-chromenes have been developed as P2Y6R antagonists. mdpi.comnih.gov These compounds competitively inhibit the receptor, blocking the signaling induced by its native agonist, uridine (B1682114) diphosphate (B83284) (UDP). researchgate.netmdpi.com Structure-activity relationship (SAR) studies have shown that substitutions at the 6-position of the chromene ring can significantly enhance binding affinity for this target. nih.gov

| Molecular Target | Chromene System | Therapeutic Area | Mechanism of Interaction |

| Tubulin | 4-Aryl-4H-chromenes, 2-Amino-3-cyano-4H-chromenes | Cancer | Inhibition of polymerization by binding at/near the colchicine site. researchgate.netnih.gov |

| HIF-1 Pathway (p300/CBP) | N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]benzenesulfonamides | Cancer | Disruption of the HIF-1α/p300 transcriptional complex. nih.gov |

| P2Y6 Receptor | 3-Nitro-2-(trifluoromethyl)-2H-chromene derivatives | Inflammation, Cancer | Competitive antagonism of the UDP binding site. nih.govmdpi.comnih.gov |

| NF-κB Pathway | 2H-Benzo[h]chromene-2-carboxamides | Cancer, Inflammation | Inhibition of LPS-induced transcriptional activity. frontiersin.orgnih.gov |

| Bcl-2 Protein | Methine substituted 4H-chromenes | Cancer | Direct binding to the anti-apoptotic protein, inducing apoptosis. researchgate.net |

Kinetics and Thermodynamics of Chromene-Ligand Interactions

A comprehensive understanding of a drug's efficacy requires not only identifying its target but also quantifying the physical forces and rates governing the drug-target interaction. This involves studying the thermodynamics (why a ligand binds) and kinetics (how fast it binds and unbinds) of the interaction.

Thermodynamics of binding is described by the change in Gibbs free energy (ΔG), which is related to the binding affinity (often expressed as the dissociation constant, Kd, or its reciprocal, the association constant, Ka). A more negative ΔG indicates a stronger, more stable interaction. This energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions, which relate to the heat changes from bond formation/breakage and the change in disorder of the system upon binding, respectively.

Kinetics describes the rates of association (kon) and dissociation (koff) of the ligand-target complex. The ratio of these rates (koff/kon) also defines the dissociation constant Kd. The residence time of a drug on its target (1/koff) is an increasingly recognized parameter for predicting in vivo efficacy, as a longer residence time can lead to a more sustained biological effect.

While complete thermodynamic and kinetic profiles for this compound are not extensively documented, data from related chromene systems provide insight into their binding properties. For example, studies on 2H-chromene derivatives as P2Y6 receptor antagonists report IC50 values, which are a measure of the concentration of an inhibitor required to reduce a biological response by half and serve as a proxy for binding affinity.

| Compound Derivative | Target | Binding Affinity (IC50) |

| 6-(Boc-amino-n-heptylethynyl)-3-nitro-2-(trifluoromethyl)-2H-chromene | Human P2Y6 Receptor | 162 nM nih.gov |

| 6-Triethylsilylethynyl-3-nitro-2-(trifluoromethyl)-2H-chromene | Human P2Y6 Receptor | ~1 µM nih.gov |

| 6-Fluoro-3-nitro-2-(trifluoromethyl)-2H-chromene | Human P2Y6 Receptor | 1 - 2 µM tulane.edu |

| 6-Chloro-3-nitro-2-(trifluoromethyl)-2H-chromene | Human P2Y6 Receptor | 1 - 2 µM tulane.edu |

| 4-Aryl-4H-chromene (EPC2407) | Tubulin | N/A (Potent inhibitor) researchgate.net |

| 2-Amino-3-cyano-4H-chromene (MX58151) | Tubulin | 0.4 µM researchgate.net |

These values demonstrate that modifications to the chromene scaffold, such as adding specific substituents at the C-6 position, can modulate binding affinity by orders of magnitude, highlighting the importance of SAR in optimizing target engagement. nih.govnih.gov

Cellular and Subcellular Localization Studies and Their Functional Implications

The subcellular destination of a chromene compound is intrinsically linked to its molecular target. For a compound like this compound, its localization can be inferred from the known targets of related chromene systems.

Cytoplasmic Localization: For chromene derivatives that function as tubulin polymerization inhibitors, the primary site of action is the cytoplasm . Here, they can interact with the soluble tubulin pool and the microtubule network, disrupting cytoskeletal functions essential for mitosis and cell integrity. The functional implication is the arrest of the cell cycle and induction of apoptosis. nih.gov

Nuclear Localization: For chromenes that target transcription factors and their co-activators, such as the HIF-1 and NF-κB pathways, localization within the nucleus is required. The compound must traverse both the plasma membrane and the nuclear envelope to exert its effect on gene expression. The functional implication is the modulation of transcriptional programs related to hypoxia adaptation, inflammation, and cell survival. nih.govnih.gov

Membrane Localization: Chromenes targeting membrane-bound proteins, such as the P2Y6 receptor, would need to localize to the plasma membrane . Their interaction at the cell surface would initiate or block intracellular signaling cascades, leading to downstream cellular responses like changes in intracellular calcium levels. mdpi.com

Therefore, the specific substitution pattern on the chromene ring not only influences which target it binds to and with what affinity but also dictates its journey through the cell to its site of action, ultimately determining its functional consequences.

Emerging Research Areas and Future Perspectives for 6 Ethoxy 2,2 Dimethyl 2h Chromene Research

Development of 2H-Chromene-Based Fluorescent Probes and Imaging Agents

The unique photophysical and chemical properties of the chromene scaffold have positioned it as a valuable structural unit for the development of fluorescent probes and imaging agents. researchgate.net These tools are crucial for understanding pathological processes at the molecular level, which can significantly improve disease prevention and treatment. researchgate.net The development of these probes often leverages the "thiol-chromene" click reaction, a nucleophilic pyran ring-opening reaction that enables the rapid and selective detection of thiols through changes in the optical spectrum. researchgate.net

Researchers are actively working on creating a variety of chromene-based fluorescent probes, including near-infrared (NIR) probes, ratiometric probes, and multifunctional probes. researchgate.net A significant challenge lies in effectively integrating the fluorophore and the reaction sites into the chromene skeleton. researchgate.net One approach involves linking the chromene motif with an NIR fluorophore, such as methylene (B1212753) blue, using a carbamate (B1207046) spacer. This design allows for the probe to be triggered by thiols, leading to the opening of the pyran ring and subsequent release of the fluorophore. researchgate.net

The versatility of the chromene structure allows for modifications to tune its fluorescent properties. For instance, in coumarins (2H-chromen-2-one), introducing electron-donating groups at the 6 or 7-position or electron-accepting groups at the 3 or 4-position can red-shift the fluorescence. rsc.org This tunability is critical for developing probes that can be used in complex biological environments with minimal interference from autofluorescence. mdpi.com

The applications of these fluorescent probes are expanding, with a focus on detecting reactive oxygen species (ROS) and other biologically important molecules. rsc.org For example, a two-photon fluorescent probe for hypochlorous acid (HOCl) has been developed that exhibits a significant fluorescence enhancement upon reaction. researchgate.net These advancements are paving the way for real-time visualization of cellular and physiological processes, offering invaluable insights into disease mechanisms. mdpi.com

Table 1: Examples of 2H-Chromene-Based Fluorescent Probes

| Probe Type | Target Analyte | Mechanism | Reference |

| Near-Infrared (NIR) Probe | Thiols | Thiol-triggered pyran ring opening and fluorophore release | researchgate.net |

| Two-Photon Probe | Hypochlorous Acid (HOCl) | Reaction with HOCl leading to fluorescence enhancement | researchgate.net |

| Ratiometric Probe | Various | Changes in the ratio of two emission wavelengths upon analyte binding | researchgate.net |

| Multifunctional Probe | Multiple Analytes | Integration of multiple recognition sites for simultaneous detection | researchgate.net |

Exploration of Novel Bioactivities and Pharmacological Applications Beyond Current Scope

The chromene nucleus is recognized as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. researchgate.netnih.gov While its anticancer, anti-inflammatory, and antimicrobial properties are well-documented, emerging research is uncovering novel bioactivities and potential therapeutic applications for chromene derivatives, including 6-ethoxy-2,2-dimethyl-2H-chromene. tandfonline.comnih.gov

One area of active investigation is the development of chromene derivatives as inhibitors of specific biological targets. For instance, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide has been identified as a potent inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway, which is a key target in cancer therapy. nih.gov Further structural optimization of this compound is being explored to improve its pharmacological properties. nih.gov

Another promising avenue is the development of chromene-based compounds for treating skin conditions. Agerarin (6,7-dimethoxy-2,2-dimethyl-2H-chromene), a related compound, has been shown to restore the expression of filaggrin, a protein essential for skin barrier function, in an atopic dermatitis mouse model. nih.gov This suggests that 2H-chromene derivatives could be developed as therapeutics for inflammatory skin diseases. nih.gov

Furthermore, the synthesis of hybrid molecules incorporating the chromene scaffold with other pharmacophores is a strategy to develop agents with synergistic or additive pharmacological actions. nih.gov For example, chromene-sulfonamide hybrids have been designed as potential inhibitors of the epidermal growth factor receptor (EGFR), a key player in several cancers. nih.gov The exploration of such molecular hybrids opens up new possibilities for designing multi-target drugs.

The anticancer potential of chromene derivatives continues to be a major focus. nih.govuaeu.ac.ae Novel synthetic chromenes are being evaluated for their efficacy against various cancer cell lines, including triple-negative breast cancer and colorectal cancer. nih.govuaeu.ac.ae Research is also delving into their mechanisms of action, such as the inhibition of tubulin polymerization and the induction of apoptosis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chromene Discovery and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the process of drug discovery and chemical synthesis, offering powerful tools to accelerate the development of new chromene derivatives. nih.govmdpi.com These computational approaches can analyze vast amounts of chemical data to predict the properties of molecules, plan efficient synthetic routes, and even automate the synthesis process. iscientific.orgresearchgate.net

Predictive Modeling: ML models can be trained to predict the biological activity and physicochemical properties of novel chromene derivatives before they are even synthesized. gcande.org By analyzing structure-activity relationships (SAR) from existing data, these models can identify promising candidates with desired therapeutic effects. researchgate.net This predictive capability helps to prioritize which compounds to synthesize and test, streamlining the drug discovery pipeline. gcande.org

Automated Synthesis: The integration of AI with robotic lab platforms is enabling the automated synthesis of chemical compounds. mdpi.com This reduces the need for manual, repetitive laboratory work and can lead to more consistent and reproducible results. researchgate.net While still an emerging area, automated synthesis holds the potential to significantly accelerate the discovery and optimization of new chromene-based drugs.

The synergy between AI and chemistry is expected to lead to more innovative and efficient approaches for discovering and synthesizing novel chromene derivatives with tailored properties for a wide range of applications. researchgate.net

Challenges and Opportunities in the Translational Research of Chromene Derivatives

Translating promising chromene derivatives from the laboratory to clinical applications presents both significant challenges and exciting opportunities. A major hurdle in the development of many chromene-based compounds is their poor water solubility. nih.gov This can limit their bioavailability and necessitate the use of formulation strategies to enable effective delivery in preclinical and clinical studies. nih.gov

Another challenge lies in the potential for drug resistance. While some chromene derivatives have shown efficacy against chemo-resistant cancer cell lines, the development of resistance is a common obstacle in cancer therapy. nih.gov Overcoming this requires a deep understanding of the compound's mechanism of action and the potential resistance pathways that may emerge.

Despite these challenges, the therapeutic potential of chromene derivatives offers numerous opportunities. The broad spectrum of biological activities associated with the chromene scaffold, including anticancer, anti-inflammatory, and antimicrobial effects, provides a rich platform for drug discovery. nih.govtandfonline.com The ability to synthesize a wide variety of chromene analogs allows for the fine-tuning of their pharmacological properties to enhance efficacy and reduce toxicity. nih.gov

The development of chromene-based fluorescent probes and imaging agents also presents a significant opportunity for translational research. researchgate.netmdpi.com These tools can aid in the early diagnosis of diseases and provide real-time feedback on the effectiveness of therapeutic interventions. mdpi.comresearchgate.net

Furthermore, the growing understanding of the structure-activity relationships of chromene derivatives is enabling the rational design of more potent and selective compounds. nih.gov This, combined with advances in drug delivery systems, is paving the way for the successful clinical translation of novel chromene-based therapies.

Future Directions in Sustainable and Efficient Chromene Synthesis

The synthesis of chromene derivatives is an area of active research, with a growing emphasis on developing sustainable and efficient methods. researchgate.netnih.gov Traditional synthetic routes often involve hazardous reagents and generate significant waste, prompting the shift towards greener chemical processes. researchgate.netnih.gov

Green Chemistry Approaches: Future research will continue to focus on the principles of green chemistry, such as:

Use of Green Solvents: Employing environmentally benign solvents like water and glycerol. researchgate.nettandfonline.com Glycerol, for instance, has been used as a reusable and biodegradable medium for the synthesis of 2-amino-4H-chromenes. tandfonline.com

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst, reducing both cost and potential environmental impact. tandfonline.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are a highly efficient strategy for synthesizing chromene derivatives. researchgate.net These reactions are atom-economical and can generate diverse libraries of compounds for biological screening. orientjchem.org

Photocatalysis: The use of light to drive chemical reactions is another emerging area in sustainable synthesis. rsc.org Photocatalytic methods can often be performed under mild conditions and offer unique pathways for the formation of chromene rings. rsc.org

The continued development of these sustainable and efficient synthetic methods will be crucial for the large-scale production of chromene derivatives for various applications, from pharmaceuticals to materials science.

Q & A

Basic Question: What are the established synthetic routes for 6-Ethoxy-2,2-dimethyl-2H-chromene, and how are reaction conditions optimized?

Methodological Answer:

A common synthetic approach involves the condensation of phenols with α,β-unsaturated aldehydes using boronic acid/Brønsted acid co-catalysts. For example, 4-methoxyphenol reacts with 3-methyl-2-butenal in the presence of 3,5-bis(trifluoromethyl)phenylboronic acid (20 mol%) and diphenylphosphinic acid (10 mol%) at 100°C, yielding 6-methoxy-2,2-dimethyl-2H-chromene derivatives . Optimization includes adjusting solvent polarity (e.g., pentane/ethyl acetate mixtures for chromatography) and reaction time (2–4 hours) to minimize side products like benzofurans from ring contraction .

Advanced Question: How do computational methods (DFT/Hartree-Fock) predict the physicochemical and optical properties of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level are used to analyze frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and polarizabilities, which correlate with photostability and solubility. For instance, studies on 2,2-dimethylchromene derivatives reveal that electron-donating substituents (e.g., ethoxy groups) reduce bandgap energy, enhancing UV absorption . Thermodynamic properties (e.g., Gibbs free energy of formation) are calculated to assess stability under varying temperatures .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

1H and 13C NMR are essential for structural confirmation. Key signals include:

- 1H NMR (CDCl₃): δ 1.41 ppm (s, 6H, geminal dimethyl), 3.75 ppm (s, 3H, methoxy), 5.64–6.28 ppm (olefinic protons) .

- 13C NMR: δ 27.8 ppm (dimethyl carbons), 75.9 ppm (sp³-hybridized chromene carbon).

IR spectroscopy identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for chromenones) and ether linkages (C-O-C at ~1250 cm⁻¹) .

Advanced Question: How do structural modifications (e.g., sulfonamide or heteroaryl groups) affect the hypoxia-inducible factor-1 (HIF-1) inhibitory activity of this compound analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies show that N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides enhance HIF-1α binding affinity. For example, introducing 3,4-dimethoxy groups on the benzenesulfonamide moiety increases inhibitory potency (IC₅₀ < 1 μM) by improving hydrophobic interactions with the PAS-B domain . Competitive binding assays and molecular docking (e.g., AutoDock Vina) validate these interactions .

Basic Question: What are the common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

Ring contraction to benzofurans is a major side reaction, particularly under acidic conditions (e.g., phosphoryl oxychloride). Mitigation strategies include:

- Lowering reaction temperatures (<100°C).

- Using milder dehydrating agents (e.g., silica gel-assisted purification).

- Optimizing stoichiometry of aryl acids to carbohydrazide intermediates (1.1:1 molar ratio) .

Advanced Question: How do contradictory data on tyrosinase inhibition by this compound derivatives arise, and how are they resolved?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., 2.8 μM vs. 10 μM) may stem from assay variability (e.g., L-DOPA vs. tyrosine substrates) or substituent positioning. Resolving these requires:

- Standardized enzyme kinetics (Lineweaver-Burk plots to confirm competitive inhibition) .

- Comparative studies with isolated analogs (e.g., 6-hydroxy-2-hydroxymethyl-5-methoxy derivatives) to identify critical functional groups .

Basic Question: How is chromatographic purification optimized for this compound derivatives?

Methodological Answer:

Silica gel column chromatography with gradient elution (n-hexane/ethyl acetate 8:2 to 6:4) effectively separates regioisomers. For polar derivatives (e.g., hydroxylated analogs), reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution .

Advanced Question: What mechanistic insights explain the ring contraction of 2,2-dimethyl-2H-chromenes to benzofurans under oxidative conditions?

Methodological Answer:

Hypervalent iodine reagents (e.g., HTIB) induce oxidation at the C3 position, forming a diradical intermediate. Subsequent C-O bond cleavage and ring reorganization yield benzofurans. Computational studies (NBO analysis) confirm radical stabilization by the geminal dimethyl groups .

Basic Question: How are stability and storage conditions determined for this compound?

Methodological Answer:

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation via HPLC. Lyophilization or storage under nitrogen at -20°C in amber vials prevents photooxidation and hydrolysis .

Advanced Question: How do this compound derivatives modulate JAK-STAT3 signaling in dermatological models?

Methodological Answer:

In HaCaT keratinocytes, derivatives like agerarin suppress STAT3 phosphorylation (IC₅₀ ~20 μM) via competitive inhibition of JAK2. Experimental validation includes:

- Western blotting with phospho-specific antibodies.

- qPCR to monitor FLG mRNA downregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.